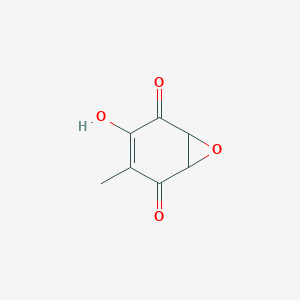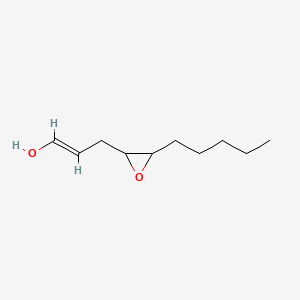
3-(3-PENTYLOXIRANYL)-2E-PROPENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-PENTYLOXIRANYL)-2E-PROPENOL is an organic compound that features both an epoxide and an alkene functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions. It is used in various fields such as organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-PENTYLOXIRANYL)-2E-PROPENOL can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of an appropriate alkene precursor using peracids such as m-chloroperoxybenzoic acid (m-CPBA).
Grignard Reaction: Another method involves the reaction of a Grignard reagent with an epoxide, followed by a subsequent reaction to introduce the alkene functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale epoxidation processes, utilizing catalysts to improve yield and selectivity. Continuous flow reactors might be employed to ensure consistent production and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-PENTYLOXIRANYL)-2E-PROPENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Alcohols: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-(3-PENTYLOXIRANYL)-2E-PROPENOL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactive functional groups.
Materials Science: Utilized in the creation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action for 3-(3-PENTYLOXIRANYL)-2E-PROPENOL depends on the specific reaction it undergoes. Generally, the epoxide ring can be opened by nucleophiles, leading to the formation of various products. The alkene group can participate in addition reactions, further diversifying its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(3-ethyloxiran-2-yl)prop-1-en-1-ol: Similar structure but with an ethyl group instead of a pentyl group.
(E)-3-(3-methyloxiran-2-yl)prop-1-en-1-ol: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness
3-(3-PENTYLOXIRANYL)-2E-PROPENOL is unique due to its longer alkyl chain, which can influence its physical properties and reactivity compared to shorter-chain analogs.
Propiedades
IUPAC Name |
(E)-3-(3-pentyloxiran-2-yl)prop-1-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,8-11H,2-4,6-7H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMZOOZBXGDKSS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
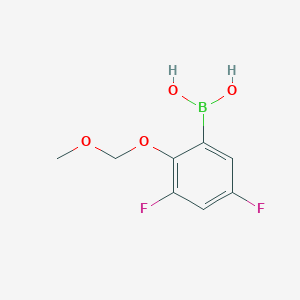


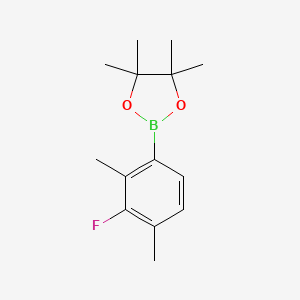
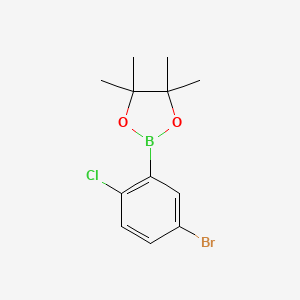
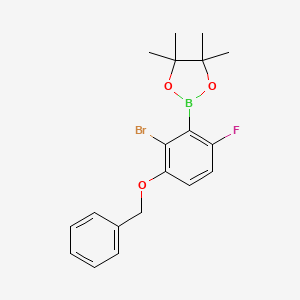
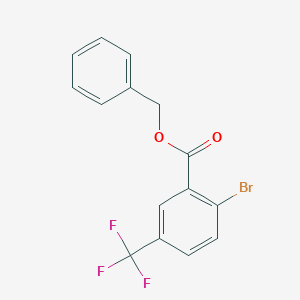

![6-chloro-3-methyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B8209370.png)
![3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid](/img/structure/B8209383.png)
![(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione](/img/structure/B8209389.png)
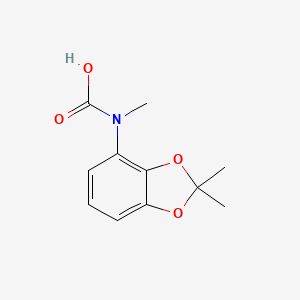
![Sodium;5-[2-[[2-(3-chlorophenyl)-2-oxidoethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B8209424.png)
